trans-4-Nitrocinnamoyl chloride
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Overview
Description
trans-4-Nitrocinnamoyl chloride: is an organic compound with the molecular formula C9H6ClNO3 and a molecular weight of 211.60 g/mol . It is a derivative of cinnamic acid, where the carboxyl group is replaced by a chloride group and a nitro group is attached to the para position of the benzene ring. This compound is primarily used as a derivatization reagent in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-4-Nitrocinnamoyl chloride can be synthesized through the reaction of trans-4-nitrocinnamic acid with thionyl chloride or oxalyl chloride . The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform . The reaction conditions usually require a temperature range of 40-60°C and a reaction time of 2-4 hours .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound on an industrial scale would likely involve similar chlorination reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: trans-4-Nitrocinnamoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides .
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to form trans-4-nitrocinnamic acid .
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate temperatures (20-60°C) in solvents like dichloromethane or ethanol .
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride in solvents like ethanol or methanol .
Major Products:
Amides: , esters , and thioesters from nucleophilic substitution.
trans-4-Aminocinnamoyl chloride: from reduction.
trans-4-Nitrocinnamic acid: from hydrolysis.
Scientific Research Applications
Chemistry: trans-4-Nitrocinnamoyl chloride is widely used as a derivatization reagent in high-performance liquid chromatography (HPLC) for the analysis of various compounds, including pharmaceuticals like perhexiline and its metabolites .
Biology and Medicine: In biological research, it is used to study enzyme kinetics and cytochrome P450 isoform selectivity by derivatizing metabolites for easier detection and quantification .
Industry: In the industrial sector, this compound is used in the synthesis of various organic compounds, including pharmaceutical intermediates and specialty chemicals .
Mechanism of Action
The primary mechanism of action of trans-4-nitrocinnamoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful for derivatization reactions. The nitro group can also participate in electron-withdrawing effects, influencing the reactivity of the compound in various chemical reactions .
Comparison with Similar Compounds
Cinnamoyl chloride: Lacks the nitro group, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrocinnamic acid: Contains a carboxyl group instead of a chloride group, making it less reactive towards nucleophiles.
trans-4-Aminocinnamoyl chloride: Contains an amino group instead of a nitro group, altering its reactivity and applications.
Uniqueness: trans-4-Nitrocinnamoyl chloride’s unique combination of a nitro group and an acyl chloride group makes it highly reactive and versatile for various derivatization and synthetic applications .
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)prop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-6H/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPXNPWALFDXJD-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61921-33-3 |
Source
|
Record name | trans-4-Nitrocinnamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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